molecular formula C8H4BrNO6 B10903999 2-Bromo-6-nitroterephthalic acid

2-Bromo-6-nitroterephthalic acid

Cat. No.: B10903999
M. Wt: 290.02 g/mol
InChI Key: QSGWZCBLWAKOJP-UHFFFAOYSA-N
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Description

2-Bromo-6-nitroterephthalic acid is an organic compound with the molecular formula C8H4BrNO6 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by bromine and nitro groups, respectively

Preparation Methods

The synthesis of 2-Bromo-6-nitroterephthalic acid typically involves a multi-step process. One common method is the nitration of 2-bromoterephthalic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Bromo-6-nitroterephthalic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-6-aminoterephthalic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-nitroterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-nitroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and nitro groups influences the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution and reduction reactions. The nitro group is an electron-withdrawing group, which can stabilize intermediates in various reactions, while the bromine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

2-Bromo-6-nitroterephthalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H4BrNO6

Molecular Weight

290.02 g/mol

IUPAC Name

2-bromo-6-nitroterephthalic acid

InChI

InChI=1S/C8H4BrNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

QSGWZCBLWAKOJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C(=O)O

Origin of Product

United States

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